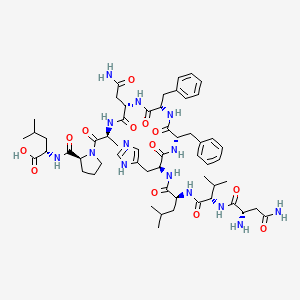
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” is a peptide composed of ten amino acids: asparagine, valine, leucine, histidine, phenylalanine, phenylalanine, asparagine, alanine, proline, and leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt).
Coupling: The activated amino acid reacts with the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling reactions.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like sodium azide.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Wissenschaftliche Forschungsanwendungen
Peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide bond formation and cleavage.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Utilized in the development of biosensors and as components in cosmetic formulations.
Wirkmechanismus
The mechanism of action of peptides like “Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu” involves their interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For instance, peptides can inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Leu: A peptide with a specific sequence of amino acids.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Gly: Similar sequence but with glycine instead of leucine at the end.
Asn-Val-Leu-His-Phe-Phe-Asn-Ala-Pro-Ser: Similar sequence but with serine instead of leucine at the end.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even a single amino acid change can significantly alter the peptide’s properties and biological activity .
Eigenschaften
CAS-Nummer |
340682-40-8 |
|---|---|
Molekularformel |
C57H82N14O13 |
Molekulargewicht |
1171.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C57H82N14O13/c1-30(2)21-38(68-55(81)47(32(5)6)70-48(74)37(58)26-45(59)72)50(76)66-41(25-36-28-61-29-62-36)53(79)65-39(23-34-15-10-8-11-16-34)51(77)64-40(24-35-17-12-9-13-18-35)52(78)67-42(27-46(60)73)49(75)63-33(7)56(82)71-20-14-19-44(71)54(80)69-43(57(83)84)22-31(3)4/h8-13,15-18,28-33,37-44,47H,14,19-27,58H2,1-7H3,(H2,59,72)(H2,60,73)(H,61,62)(H,63,75)(H,64,77)(H,65,79)(H,66,76)(H,67,78)(H,68,81)(H,69,80)(H,70,74)(H,83,84)/t33-,37-,38-,39-,40-,41-,42-,43-,44-,47-/m0/s1 |
InChI-Schlüssel |
HSQRWQKEMBPHOQ-PHACCDQDSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


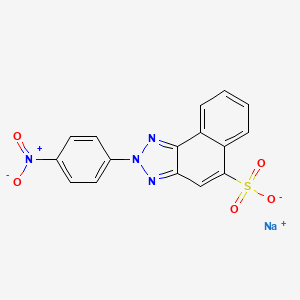
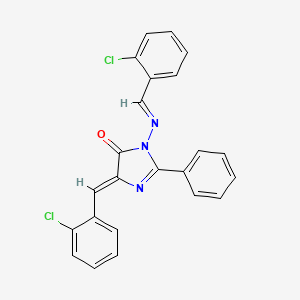
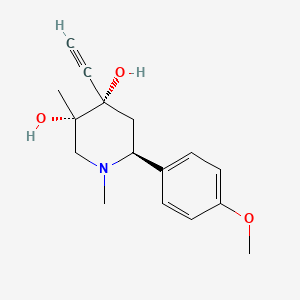
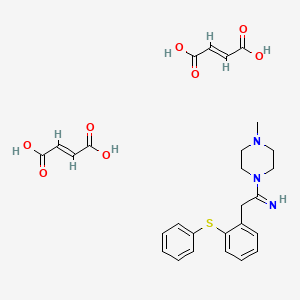

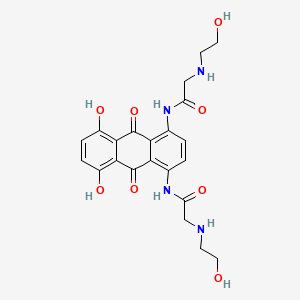
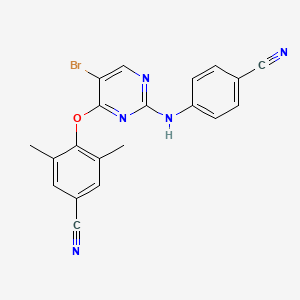
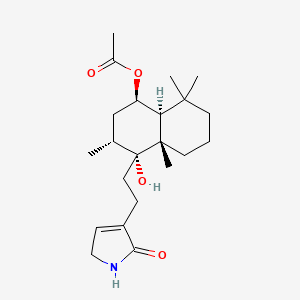
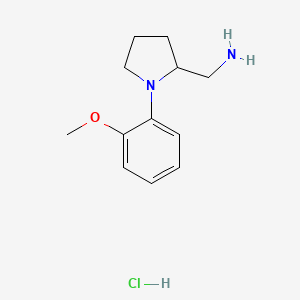
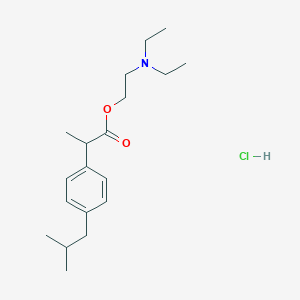
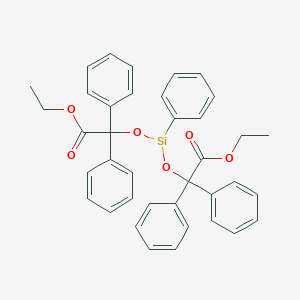


![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[(5-oxo-2-piperazin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12777897.png)
